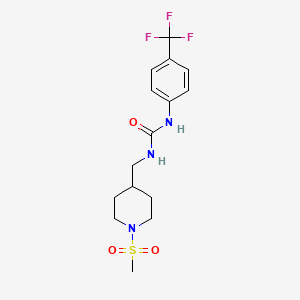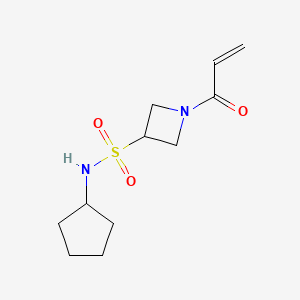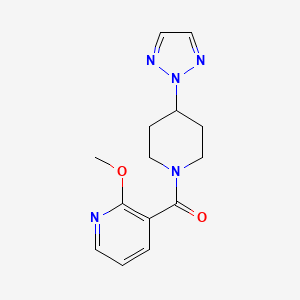
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its ability to target specific signaling pathways that are involved in cancer cell growth and survival.
Aplicaciones Científicas De Investigación
Cytochrome P450-Dependent Hydroxylation
Microsomes isolated from wheat seedling tissues oxidized the sulfonylurea herbicide prosulfuron. The study identified major and minor enzymatic oxidation products, contributing to our understanding of sulfonylurea herbicides' metabolic pathways in plants (D. S. F. and H. R. Swanson, 1996).
Antibacterial and Surface Activity
A study synthesized 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential use as surface active agents. These derivatives are crucial in understanding the synthesis and applications of biologically active heterocycles (R. El-Sayed, 2006).
Degradation Influenced by Abiotic Factors
The stability of sulfosulfuron in a controlled environment was studied, highlighting how pH, temperature, solvent, and surface affect its degradation. This research is significant in understanding the environmental impact and degradation pathways of sulfonylurea herbicides (S. Saha & G. Kulshrestha, 2002).
Effects of Soil pH and Water Content on Dissipation
Investigation into the fate of prosulfuron in soils revealed the strong influence of soil pH and water content on the herbicide's dissipation rate. This information is pivotal for agricultural practices and environmental impact assessments (R. P. Hultgren, R. Hudson, & G. Sims, 2002).
Determination in Human Plasma
A method for determining a non-peptide oxytocin receptor antagonist in human plasma was described. This highlights the relevance of such compounds in medical diagnostics and therapeutic monitoring (W. Kline, S. Kusma, & B. Matuszewski, 1999).
Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives
A new series of 1,3,4-oxadiazole derivatives were synthesized and evaluated against butyrylcholinesterase. This research contributes to the development of compounds with potential therapeutic applications (H. Khalid et al., 2016).
Inhibitors of Human and Murine Soluble Epoxide Hydrolase
A study on 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase demonstrated improvements in pharmacokinetic parameters. These findings are significant in developing new therapeutic agents (T. Rose et al., 2010).
Propiedades
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3S/c1-25(23,24)21-8-6-11(7-9-21)10-19-14(22)20-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDWGHSSUSFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)
![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)


![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)
